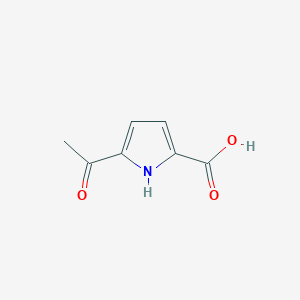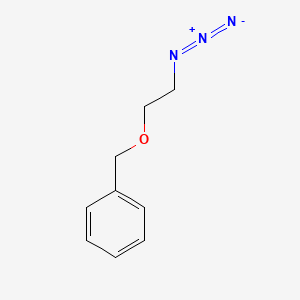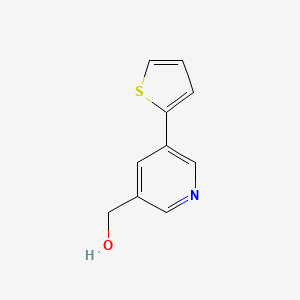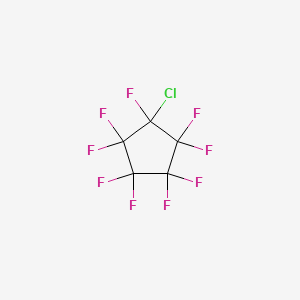
Perfluoro(chlorocyclopentane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(chlorocyclopentane) is a compound that belongs to the class of perfluorinated cyclopentanes, which are characterized by the replacement of hydrogen atoms with fluorine atoms in the cyclopentane ring. These compounds are of interest due to their unique chemical and physical properties, which arise from the strong carbon-fluorine bonds. The research on these compounds spans from their synthesis to their potential applications and environmental impact.
Synthesis Analysis
The synthesis of perfluorinated cyclopentanes and related compounds has been explored in several studies. For instance, the synthesis of perfluoro[2.2]paracyclophane was achieved in a 39% yield from a precursor, 1,4-bis(chlorodifluoromethyl)-2,3,5,6-tetrafluorobenzene, by reaction with Zn when heated in acetonitrile at 100 degrees Celsius . This synthesis is part of a broader effort to understand the chemistry of partially and fully fluorinated cyclophanes.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds has been studied using various techniques. A gas-phase electron diffraction study of perfluoro-(1,5-dimethyl-6,7-diazabicyclo[3.2.0]hept-6-ene) revealed a boat conformation with independent orientations for the -CF3 groups . This study provides insight into the molecular geometry and electron distribution in perfluorinated cyclic compounds, which is essential for understanding their reactivity and interactions.
Chemical Reactions Analysis
Perfluorinated cyclopentanes can undergo a variety of chemical reactions. For example, perfluorocyclopentadiene can react thermally with bis(trimethylstannyl)acetylene to yield a Diels–Alder adduct, which upon further reactions can lead to the synthesis of perfluoronorbornadiene and perfluoronorbornene . These reactions demonstrate the versatility of perfluorinated cyclopentanes in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by the presence of fluorine atoms. For instance, perfluoro macrocycles, despite being weaker bases than their hydrocarbon analogues, are very stable and can tenaciously bind anions such as O2- and F- . The toxicity of perfluorinated compounds, such as perfluorooctane sulphonic acid (PFOS), has been studied in combination with other chlorinated chemicals, revealing complex toxicological interactions . These properties are critical for assessing the environmental impact and potential applications of perfluorinated cyclopentanes.
Scientific Research Applications
1. Applications in Membrane Technology
Perfluorinated ionomer membranes, such as Nafion, have wide-ranging applications in industrial chemical processes and research. They are utilized in the chloralkali process, H₂/O₂ fuel cells, biomedical sensing, and other types of chemical sensors based on modified electrodes. These membranes' permeability can be significantly improved by incorporating suitable sulfonated surfactants into their microstructure. This enhancement is attributed to increased mobility of molecules between carrier sites due to the presence of specific surfactants, indicating that movement occurs primarily through an interfacial region of the film structure (Rábago, Noble, & Koval, 1994).
2. Synthesis and Chemistry of Perfluoromacrocycles
Perfluoromacrocycles, including various perfluoro crown ethers and cryptands, are synthesized through controlled elemental fluorination. Despite being weaker bases than their hydrocarbon analogues, these macrocycles exhibit remarkable stability and preferentially bind anions over cations. Their potential applications span diverse fields due to their unique chemical properties (Lin et al., 1994).
3. Photochemical Reactions and Derivatives
Perfluoro derivatives like perfluoro-(methylenecyclopentane) and perfluoro-(1-methylcyclopentene) have been synthesized through the ultraviolet irradiation of decafluorocyclohexene. These compounds exhibit interesting chemical behaviors, such as undergoing addition reactions and isomerizations catalyzed by fluoride ions. Such reactions highlight their potential utility in various chemical synthesis processes and research applications (Camaggi & Gozzo, 1971).
4. Environmental and Toxicological Studies
Studies on polyfluorinated compounds (PFCs) like perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) have shown their widespread presence in the environment and potential toxicity. Research has focused on understanding their distribution, human exposure routes, and long-term environmental and health impacts. These studies are crucial for developing regulations and managing the risks associated with PFCs (Lindstrom, Strynar, & Libelo, 2011).
5. Solvent Interactions in Fluorous Reaction Systems
Chloroform and perfluoro(methylcyclohexane) mixtures serve as solvents in "fluorous" biphase reactions. Their interactions with solutes in different phases have been studied, revealing insights into the selective interactions of solvent components. Such research informs the understanding of solvent behavior in chemical processes (Gerig, 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Research on perfluoroalkanes is ongoing, with a focus on understanding their toxicity and developing methods for their removal from contaminated soil and water . There is also interest in the potential use of perfluoroalkanes in various applications, such as healthcare, pharmaceuticals, textile, electronics, aerospace, energy, oil, and gas .
properties
IUPAC Name |
1-chloro-1,2,2,3,3,4,4,5,5-nonafluorocyclopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5ClF9/c6-1(7)2(8,9)4(12,13)5(14,15)3(1,10)11 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQKOLPIBOMHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C1(F)F)(F)Cl)(F)F)(F)F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5ClF9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456712 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.49 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(nonafluoro)cyclopentane | |
CAS RN |
376-76-1 |
Source


|
| Record name | Chloro(nonafluoro)cyclopentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[2-(methylamino)ethyl]amine](/img/structure/B1279082.png)

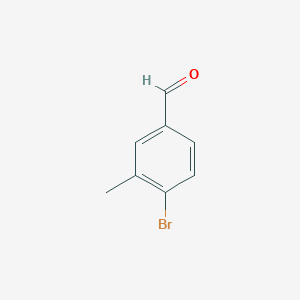
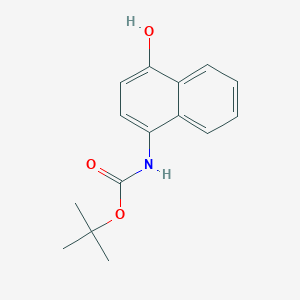

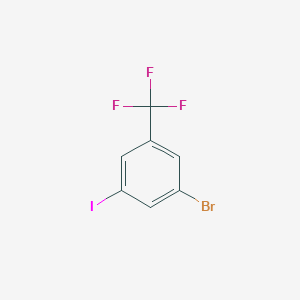
![(Z)-Methyl 2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B1279105.png)

